molecular formula C17H12O2 B1220498 (E)-2-Styrylchromone

(E)-2-Styrylchromone

Cat. No.: B1220498
M. Wt: 248.27 g/mol
InChI Key: LSTAHPMLLDYWKN-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-Styrylchromone is a member of the styrylchromone family, characterized by a styryl group attached to the chromone core at the C-2 position . This compound serves as a privileged scaffold in medicinal chemistry due to its diverse and promising biological activities, making it a valuable chemical tool for pharmaceutical and biological research . Studies have identified this compound and its derivatives as potent and highly selective inhibitors of monoamine oxidase B (MAO-B), a key enzyme target for neurodegenerative diseases . Specific derivatives have demonstrated significant MAO-B inhibitory activity and selectivity over the MAO-A isoform, highlighting their potential as a template for developing neuroprotective agents . Beyond its neuroprotective potential, this scaffold exhibits a broad spectrum of other research-relevant properties. These include antioxidant, anti-inflammatory, antimicrobial, antiviral, and antitumoral activities, underscoring its versatility in drug discovery endeavors . The compound is scarce in nature, with the synthetic origin being the most common for research purposes . It can be synthesized via methodologies such as the Baker-Venkataraman rearrangement or through environmentally benign base-catalyzed cyclodehydration of appropriate β-diketones in water . This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a therapeutic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

2-[(E)-2-phenylethenyl]chromen-4-one

InChI

InChI=1S/C17H12O2/c18-16-12-14(11-10-13-6-2-1-3-7-13)19-17-9-5-4-8-15(16)17/h1-12H/b11-10+

InChI Key

LSTAHPMLLDYWKN-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC(=O)C3=CC=CC=C3O2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=O)C3=CC=CC=C3O2

Synonyms

2-styrylchromone

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of E 2 Styrylchromone

Established Synthetic Routes for (E)-2-Styrylchromone Core Structure

The foundational methods for constructing the this compound scaffold have been pivotal in enabling the exploration of its chemical and biological properties. These routes are characterized by their reliability and have been extensively documented in chemical literature.

Classical Condensation Reactions

Several classical condensation reactions have been successfully employed for the synthesis of the this compound core. These methods typically involve the formation of key carbon-carbon and carbon-oxygen bonds to construct the chromone (B188151) ring system.

One of the most common and versatile methods is the Baker-Venkataraman rearrangement . clockss.orgipb.ptmdpi.com This strategy involves the O-acylation of a 2'-hydroxyacetophenone (B8834) with a cinnamoyl chloride derivative. ipb.pt The resulting ester then undergoes a base-catalyzed rearrangement to form a 1,3-diketone intermediate, which subsequently cyclizes under acidic conditions to yield the this compound. ipb.ptmdpi.com A modification of this method involves the condensation of 2-hydroxyacetophenone (B1195853) with cinnamic acid, which upon treatment with a base, leads to the target molecule. samipubco.com

Another established route is the Allan-Robinson condensation . clockss.orgipb.pt This reaction involves heating a 1-(2-hydroxyaryl)-2-methoxyethan-1-one with a cinnamic anhydride (B1165640) and its corresponding sodium salt at high temperatures (around 180 °C) to produce 3-methoxy-2-styrylchromones. ipb.pt Subsequent demethylation can then yield the corresponding 3-hydroxy-2-styrylchromones. ipb.pt

Aldol (B89426) condensation followed by oxidative cyclization is another key strategy. clockss.orgipb.ptmdpi.com This approach begins with the aldol condensation of a 2'-hydroxyacetophenone derivative with cinnamaldehyde (B126680) to form a 2'-hydroxycinnamylideneacetophenone. mdpi.comresearchgate.net This intermediate then undergoes oxidative cyclization to afford the this compound. ipb.pt The Algar-Flynn-Oyamada (AFO) reaction is a notable example of this type of transformation, often utilizing hydrogen peroxide in an alkaline medium. ipb.ptmdpi.com

The condensation of 2-methylchromones with benzaldehydes provides a direct route to (E)-2-styrylchromones. clockss.orgipb.ptjapsonline.com This base-catalyzed reaction is a straightforward method for introducing the styryl group at the 2-position of the chromone core. nih.gov

Cyclization Strategies

Cyclization reactions are fundamental to the formation of the heterocyclic chromone ring. Several distinct cyclization strategies have been developed for the synthesis of (E)-2-styrylchromones.

An intramolecular Wittig reaction offers a pathway to the chromone core. clockss.orgipb.pt This involves the reaction of a triphenylphosphorane with cinnamoyl chloride to generate an intermediate that undergoes an intramolecular cyclization to form the this compound. ipb.pt

The cyclization of acetylenic ketones is another synthetic approach. clockss.orgipb.pt This method involves the acid-catalyzed cyclization of a conjugated acetylenic ketone, which can be prepared in a multi-step sequence starting from propargyl alcohol and cinnamaldehyde. ipb.pt

Modern Catalytic Approaches in this compound Synthesis

In recent years, modern catalytic methods have been introduced to improve the efficiency, selectivity, and sustainability of this compound synthesis. These approaches often utilize transition metals or small organic molecules as catalysts.

Transition-Metal Catalysis (e.g., Copper-catalyzed homocoupling)

Transition-metal catalysis has emerged as a powerful tool in organic synthesis, and its application to this compound chemistry is an active area of research. sioc-journal.cnrsc.orgmdpi.com

A notable example is the copper-catalyzed homocoupling of O-propargyl-2-styrylchromone derivatives. mdpi.comresearchgate.net This reaction, using catalytic amounts of copper(I) iodide and copper(II) triflate, results in the formation of a dimeric compound where two 2-styrylchromone units are linked by a 1,3-diyne moiety. mdpi.comresearchgate.net This transformation proceeds in excellent yield and highlights the utility of copper catalysis in creating complex molecular architectures based on the 2-styrylchromone scaffold. mdpi.com

Organocatalysis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has gained significant traction in synthetic chemistry. sciencesconf.org In the context of (E)-2-styrylchromones, organocatalysts have been employed in conjugate addition reactions. For instance, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been used as an organocatalyst for the 1,6-conjugate addition of nitromethane (B149229) to (E)-2-styrylchromones. thieme-connect.comresearchgate.net This reaction proceeds in moderate to good yields and provides a method for the functionalization of the styryl moiety. thieme-connect.com

Green Chemistry Principles in Synthesis

Efforts to develop more environmentally friendly synthetic methods have led to the application of green chemistry principles in the synthesis of (E)-2-styrylchromones.

One approach involves performing the cyclodehydration of 1-(2-hydroxyaryl)-3-styryl-1,3-propanediones under solvent-free conditions using a grinding technique . tandfonline.comtandfonline.com This method, which uses phosphorus pentoxide, is efficient and avoids the use of hazardous solvents. tandfonline.com

Another green approach utilizes water as a solvent for the base-catalyzed cyclodehydration of the appropriate β-diketone precursors. mdpi.comresearchgate.netnih.gov This method is low-cost, safe, and environmentally benign, affording (E)-2-styrylchromones in good yields. mdpi.com The reactions can be heated using both classical and microwave heating methods. mdpi.comresearchgate.net

Synthetic Methodologies Overview

MethodKey ReactantsConditionsProductRef.
Baker-Venkataraman Rearrangement 2'-Hydroxyacetophenone, Cinnamoyl ChlorideBase-catalyzed rearrangement, then acid-catalyzed cyclizationThis compound ipb.ptmdpi.com
Allan-Robinson Condensation 1-(2-Hydroxyaryl)-2-methoxyethan-1-one, Cinnamic AnhydrideHeat (180 °C)3-Methoxy-2-styrylchromone ipb.pt
Aldol Condensation/Oxidative Cyclization 2'-Hydroxyacetophenone, CinnamaldehydeBase-catalyzed condensation, then oxidation (e.g., I2/DMSO or H2O2/base)This compound or 3-Hydroxy-2-styrylchromone ipb.ptmdpi.commdpi.com
Condensation of 2-Methylchromone (B1594121) 2-Methylchromone, BenzaldehydeBase catalystThis compound japsonline.comnih.gov
Intramolecular Wittig Reaction Triphenylphosphorane derivative, Cinnamoyl ChlorideIntramolecular cyclizationThis compound ipb.pt
Cyclization of Acetylenic Ketone Conjugated Acetylenic KetoneAcid catalyst (HBr)This compound ipb.pt
Copper-Catalyzed Homocoupling O-Propargyl-2-styrylchromoneCuI/Cu(OTf)2Dimeric 2-Styrylchromone mdpi.comresearchgate.net
Organocatalytic 1,6-Addition This compound, NitromethaneDBU2-(2-Aryl-3-nitropropyl)chromone thieme-connect.comresearchgate.net
Green Synthesis (Grinding) 1-(2-Hydroxyaryl)-3-styryl-1,3-propanedione, P2O5Solvent-free, grindingThis compound tandfonline.comtandfonline.com
Green Synthesis (Water Solvent) 5-Aryl-1-(2-hydroxyphenyl)pent-4-ene-1,3-dioneBase (e.g., K2CO3), Water, HeatThis compound mdpi.comresearchgate.netnih.gov

Functionalization and Derivatization Strategies for this compound Analogues

The generation of diverse this compound libraries primarily involves strategic modifications at three key regions: the chromone moiety, the styryl moiety, and the introduction of new functional groups or heterocyclic systems. These derivatizations allow for fine-tuning of the molecule's steric and electronic properties.

The chromone nucleus offers several positions for functionalization, with C-3, C-5, C-6, and C-8 being common sites for substitution. Site-selective C-H activation techniques have emerged as powerful tools for introducing structural diversity with high atom economy compared to classical methods. rsc.org

The C-5 position can be selectively functionalized, with the keto group of the chromone acting as a directing group. rsc.org Halogenation is a common modification. For instance, direct bromination of (E)-2-styrylchromones with pyridinium (B92312) tribromide can yield 3-bromo derivatives, though this reaction can be competitive with addition to the styryl double bond. core.ac.uk The synthesis of 6-fluoro-3-hydroxy-2-styrylchromone has been achieved through the oxidative cyclization of a corresponding 5'-fluoro-2'-hydroxychalcone (B3039980) precursor. core.ac.uk The introduction of substituents at the C-6 position, such as a bromine atom or a methyl group, has also been explored to create novel analogues. nih.gov Furthermore, 3-nitro-2-styrylchromones can be synthesized by the condensation of 3-nitro-2-methylchromones with benzaldehydes. ipb.pt

Table 1: Examples of Modifications on the Chromone Moiety of this compound

PositionSubstituent GroupReference
C-3Bromo (-Br) core.ac.uk
C-3Hydroxy (-OH) core.ac.uk
C-3Nitro (-NO₂) ipb.pt
C-6Fluoro (-F) core.ac.uk
C-6Bromo (-Br) nih.gov
C-6Methyl (-CH₃) nih.gov

The styryl (B-ring) offers a readily modifiable site to influence the electronic nature of the entire molecule. The most common strategy involves the aldol condensation of a pre-formed 2-methylchromone with various substituted benzaldehydes. japsonline.com This approach has been used to synthesize a range of derivatives. ipb.ptjapsonline.com

Research has demonstrated the synthesis of (E)-2-styrylchromones with diverse substituents on the phenyl ring, including chloro, bromo, and dimethoxy groups. japsonline.com For example, condensation with 4-chlorobenzaldehyde (B46862) yields (E)-2-(4-chlorostyryl)-4H-chromen-4-one. japsonline.com Polyhydroxylated derivatives, such as those bearing catechol or phenol (B47542) groups on the styryl moiety, have been synthesized by modifying the Baker-Venkataraman method. core.ac.uk Furthermore, amino groups have been introduced; for instance, hydroxyethylamino-substituted styrylchromones were developed for specific imaging applications. jst.go.jp

Table 2: Examples of Modifications on the Styryl Moiety of this compound

Position(s)Substituent Group(s)Reference
4'Chloro (-Cl) japsonline.com
4'Bromo (-Br) japsonline.com
2',3'Dimethoxy (-OCH₃)₂ japsonline.com
2',5'Dichloro (-Cl)₂ japsonline.com
4'(2-hydroxyethyl)amino jst.go.jp
3',4'Dihydroxy (Catechol) core.ac.uk
4'Methoxy (B1213986) (-OCH₃) core.ac.uk

A key derivatization strategy involves incorporating entirely new heterocyclic systems into the this compound structure, significantly altering its chemical architecture. The 1,2,3-triazole ring, in particular, has been a popular choice for introduction via "click chemistry". up.ptresearchgate.net

The synthesis of 1,2,3-triazole-styrylchromone hybrids can be achieved through a copper-catalyzed alkyne-azide cycloaddition. up.pt This typically involves preparing an O-propargyl-2-styrylchromone derivative, which then serves as the alkyne substrate in the cycloaddition reaction. up.ptresearchgate.net This method provides a robust way to link the chromone scaffold to other molecules, such as sugars, through a stable triazole linker. up.pt

Other heterocyclic systems have also been incorporated. A series of brominated thiophene- and pyrazole-containing 2-styrylchromones were synthesized using the Baker-Venkataraman transformation as a key step. connectjournals.com This involved reacting a complex acrylic acid derivative containing the thiophene (B33073) and pyrazole (B372694) rings with various 2-hydroxyacetophenones to build the chromone portion of the final molecule. connectjournals.com These synthetic strategies demonstrate the versatility of the this compound core as a platform for creating complex, multi-ring chemical entities.

Table 3: Examples of Introduced Heterocyclic Systems in this compound Analogues

Heterocyclic SystemLinkage/MethodologyReference
1,2,3-TriazoleCopper-catalyzed alkyne-azide cycloaddition of O-propargyl derivatives up.ptresearchgate.netresearchgate.net
PyrazoleBaker-Venkataraman transformation with pyrazole-containing precursors connectjournals.com
ThiopheneBaker-Venkataraman transformation with thiophene-containing precursors connectjournals.com

Preclinical Biological Activity Investigations of E 2 Styrylchromone

Anticancer Potential in In Vitro Cellular Models

The anticancer potential of (E)-2-styrylchromone derivatives has been a primary focus of preclinical investigations. Studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines and to induce cell death through multiple mechanisms.

Cytotoxicity and Cell Proliferation Inhibition Studies

Numerous synthesized this compound derivatives have exhibited significant cytotoxicity against a range of human cancer cell lines. For instance, a derivative known as ASC-7 demonstrated notable cytotoxic activity against the MCF-7 breast cancer cell line, with an IC50 value of 56.0 µM innovareacademics.in. Other studies have reported varying levels of efficacy against different cancer types. Compound 4q showed potent antiproliferative activity with an IC50 of 4.9 µM against HeLa cervical cancer cells, while compound 31 also exhibited strong activity against HeLa cells with an IC50 of 4.9 ± 1.0 µM researchgate.netup.pt. Against PC-3 prostate cancer cells, compound 4m displayed an IC50 of 28.9 µM researchgate.net. Furthermore, compounds like 22 and 26 showed moderate activities against HeLa cells with IC50 values of 16.6 ± 2.4 µM and 16.6 ± 1.3 µM, respectively up.pt. Natural derivatives such as hormothamnione and 6-desmethoxyhormothamnione (B53597) have also shown cytotoxic effects against leukemia and carcinoma cell lines, respectively up.pt.

Compound / DerivativeCancer Cell LineIC50 Value (µM)Reference
ASC-7 ((E)-7-Amino-2-(3,4-methylenedioxystyryl)-4H-chromen-4-one)MCF-756.0 innovareacademics.in
ASC-7Vero cells (normal cell line)>200 innovareacademics.in
Compound 4g ((E)-2-(3,4,5-trimethoxystyryl)-4H-chromen-4-one)HeLaHigh inhibition japsonline.com
Compound 4mPC-328.9 researchgate.net
Compound 4qHeLa4.9 researchgate.net
Compound 31HeLa4.9 ± 1.0 up.pt
Compound 24SKHep12.5 ± 2.9 up.pt
Compound 31SKHep12.4 ± 1.5 up.pt
Compound 22HeLa16.6 ± 2.4 up.pt
Compound 26HeLa16.6 ± 1.3 up.pt
HormothamnioneP388 lymphocytic leukemia, HL-60 promyelocytic leukemiaPotent cytotoxic agent up.pt
6-desmethoxyhormothamnione9 KB cellsGood cytotoxicity up.pt
Compound 168HSC-21–4 nih.gov
Compound 175HSC-22–8 nih.gov

Apoptosis Induction Mechanisms

Several this compound derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through various pathways, including the activation of caspases and the induction of DNA fragmentation. For example, compound C6, a 3-styrylchromone derivative, was found to upregulate the pro-apoptotic protein Bax and activate effector caspases like caspase-3/7 in colorectal cancer cells, leading to apoptosis nih.gov. Other studies have reported that certain 2-styrylchromones can induce apoptosis by causing an accumulation of cells in the sub-G1 phase of the cell cycle, a common indicator of DNA fragmentation and apoptotic cell death researchgate.netjosai.ac.jp.

Anti-inflammatory Properties in Preclinical Settings

Modulation of Pro-inflammatory Cytokines

(E)-2-Styrylchromones (2-SC) have demonstrated an ability to modulate inflammatory responses, primarily through the inhibition of key signaling pathways and the reduction of pro-inflammatory mediators. Studies have investigated their effects on the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. In human monocytic cell lines (THP-1), certain 2-SC derivatives have been shown to significantly inhibit lipopolysaccharide (LPS)-induced NF-κB activation researchgate.neteurekaselect.comcore.ac.uk. This inhibition leads to a subsequent reduction in the production of critical pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) researchgate.neteurekaselect.comcore.ac.uk. Specifically, the compound 3',4',5-trihydroxy-2-styrylchromone emerged as particularly potent in these assays, effectively reducing both NF-κB activation and the release of these inflammatory signaling molecules researchgate.neteurekaselect.comcore.ac.uk. Furthermore, 2-SC with a catechol group on the B-ring have shown modulatory effects on the oxidative burst of human neutrophils, a key cellular component in inflammatory processes mdpi.com.

Compound/DerivativeTarget Cytokine/PathwayEffectReference
3',4',5-trihydroxy-2-styrylchromonePro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8) & NF-κBSignificant inhibition of NF-κB activation and cytokine production researchgate.neteurekaselect.comcore.ac.uk
Various 2-Styrylchromone (2-SC) derivativesNF-κB activationSignificant inhibition researchgate.neteurekaselect.comcore.ac.uk
2-SC with catechol group on B-ringHuman neutrophils' oxidative burstModulatory effects mdpi.com

Antioxidant Activity and Oxidative Stress Modulation

The antioxidant properties of this compound and its derivatives are a significant area of research, highlighting their capacity to counteract oxidative stress by scavenging reactive species and potentially modulating endogenous antioxidant defense systems.

Reactive Oxygen Species Scavenging

(E)-2-Styrylchromones have been identified as potent scavengers of various reactive oxygen species (ROS) and reactive nitrogen species (RNS) up.pt. In vitro studies have demonstrated their efficacy in scavenging species such as hydrogen peroxide (H2O2), hypochlorous acid (HOCl), singlet oxygen (¹O2), and superoxide (B77818) anion radical (O2•−) up.ptnih.gov. For instance, specific derivatives like 2-SC 22 and 2-SC 23 showed moderate scavenging activity against H2O2, with IC50 values in the range of 700-800 μM, comparable to the positive control ascorbic acid nih.gov. Derivative 2-SC 22 also exhibited notable activity against HOCl, with an IC50 of 4.67 ± 0.64 μM nih.gov. Furthermore, some 2-SC derivatives proved to be more effective scavengers of ¹O2 than ascorbic acid nih.gov. The scavenging potency is influenced by the hydroxylation pattern, with compounds featuring a catechol group on the B-ring, and the styryl moiety itself, contributing significantly to their outstanding antioxidant activity up.ptnih.gov. Some derivatives have even demonstrated IC50 values below 1 μM for ROS/RNS scavenging up.pt. Additionally, (E)-7-amino-2-(3,4-methylenedioxystyryl)-4H-chromen-4-one (ASC-7) displayed good DPPH radical scavenging activity with an IC50 of 54.6 μM innovareacademics.in. These compounds exhibit strong protective effects against pro-oxidant agents in both cellular and non-cellular systems researchgate.net.

Compound/DerivativeROS SpeciesAssay MethodIC50 ValueReference
2-SC 22H2O2Not specified701.9 ± 58.2 μM nih.gov
2-SC 23H2O2Not specified799.3 ± 60.9 μM nih.gov
2-SC 22HOClNot specified4.67 ± 0.64 μM nih.gov
Various 2-SC¹O2Not specifiedMore effective than Ascorbic acid nih.gov
2-SC 19O2•−Not specified48.9 ± 1.2 μM nih.gov
2-SC 18O2•−Not specified51.0 ± 1.4 μM nih.gov
(E)-7-amino-2-(3,4-methylenedioxystyryl)-4H-chromen-4-one (ASC-7)DPPH radicalDPPH assay54.6 μM innovareacademics.in
Various 2-SC derivativesROS/RNSIn vitro assays< 1 μM (for some) up.pt

Enzyme Activity Modulation

While direct quantitative data on the modulation of specific antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) by this compound itself is limited in the reviewed literature, the general understanding of antioxidant enzyme function and the observed effects of 2-SC on cellular oxidative processes provide context. SOD is critical for dismutating superoxide radicals (O2•−) into hydrogen peroxide (H2O2) and oxygen (O2), while CAT efficiently decomposes H2O2 into water and oxygen inrae.fr. These enzymes form a crucial part of the cellular defense against ROS. Research indicates that 2-SC can modulate the oxidative burst in human neutrophils, potentially through mechanisms that include the inhibition of enzymes involved in ROS production, such as SOD mdpi.comresearchgate.net. The presence of a catechol group on the B-ring of 2-SC appears to be particularly important for these modulatory effects on neutrophil oxidative burst mdpi.com. Furthermore, certain 2-SC derivatives have been reported to reduce the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS), an enzyme involved in reactive nitrogen species generation researchgate.net.

Antimicrobial Efficacy Against Pathogenic Strains (Preclinical)

This compound derivatives have shown promising preclinical antimicrobial activity against a range of bacterial and fungal pathogens. The efficacy often depends on the specific substitutions on the chromone (B188151) scaffold.

Antibacterial Activity

Fluorinated 2-styrylchromones have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus innovareacademics.in. Derivatives with multiple fluorine substitutions have also shown activity against Gram-negative bacteria innovareacademics.in. 2-Styrylchromones with hydroxyl substitutions generally exhibit good inhibitory activity against bacteria, whereas those with methoxy (B1213986) and/or methyl substitutions tend to show reduced antibacterial effects derpharmachemica.com. The 7-amino-2-styrylchromone series has displayed notable activity, with compounds showing good efficacy against multidrug-resistant Klebsiella pneumoniae at concentrations as low as 12.5 μg/mL derpharmachemica.com. One specific derivative, 7-amino-2-(2-hydroxystyryl)-4H-chromen-4-one (3c), exhibited very good activity against Staphylococcus aureus derpharmachemica.com. Additionally, chloro and methoxy substituted 2-styrylchromones are reported to possess strong antibacterial properties psu.edu.

Compound/DerivativeTarget OrganismActivity TypeMinimum Inhibitory Concentration (MIC) / Zone of Inhibition (DIZ)Reference
Fluorinated 2-styrylchromonesBacillus subtilisAntibacterialMost active innovareacademics.in
Fluorinated 2-styrylchromones (di-fluoro)Gram-negative bacteriaAntibacterialActive innovareacademics.in
2-styrylchromones (e.g., 16, hydroxylated)Bacteria (general)AntibacterialGood inhibitory activity derpharmachemica.com
7-Amino-2-Styrylchromones (3a–i)Klebsiella pneumoniae (MDR strain)Antibacterial12.5 μg/mL derpharmachemica.com
7-amino-2-(2-hydroxystyryl)-4H-chromen-4-one (3c)Staphylococcus aureusAntibacterialVery good activity (specific value not given) derpharmachemica.com
Chloro and methoxy substituted 2-styrylchromonesBacteria (general)AntibacterialVery good activity psu.edu

Antiviral and Antiparasitic Activities

(E)-2-Styrylchromones have demonstrated notable antiviral properties, particularly against noroviruses and rhinoviruses. Studies have identified specific derivatives with significant anti-norovirus activity, using murine norovirus (MNV) as a surrogate model for human norovirus. Among these, (E)-5-hydroxy-2-styrylchromone and (E)-4'-methoxy-2-styrylchromone exhibited an IC50 value of approximately 7 µM nih.gov. Furthermore, 2-styrylchromones have been characterized as a novel class of anti-rhinovirus agents, showing activity against both Group A and B serotypes of human rhinoviruses (HRV) psu.edu. Research indicates that modifications to the styrylchromone structure, such as the introduction of 3-hydroxy or 3-methoxy substituents, can enhance antiviral potency against certain HRV serotypes, while substitutions like a 6-chloro group have also shown differential effects on antiviral activity psu.edu. While general antiparasitic activities are noted for related flavonoid and chalcone (B49325) structures, specific data for this compound itself in antiparasitic studies were not detailed in the provided literature.

Neuroprotective Activity (Preclinical)

The styrylchromone scaffold, including this compound derivatives, has garnered significant attention for its preclinical neuroprotective potential. These compounds are being explored as multi-target directed ligands for the treatment of neurodegenerative diseases, such as Alzheimer's disease (AD) nih.gov. Investigations have shown that certain derivatives can exhibit acceptable neuroprotective effects in in vitro models, for instance, protecting PC12 cells against neurotoxicity induced by hydrogen peroxide (H2O2) and amyloid-β (Aβ), with some compounds demonstrating efficacy superior to standard drugs nih.gov. The underlying mechanisms often involve the modulation of cellular pathways related to apoptosis and oxidative stress researchgate.netnih.gov.

Cholinesterase (AChE and BuChE) Inhibitory Activity

This compound and its derivatives are recognized for their ability to inhibit cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the management of Alzheimer's disease nih.govresearchgate.netx-mol.netnih.govnih.govthieme-connect.comresearchgate.net. Specific this compound derivatives, such as compound 10 and compound 4b, have demonstrated potent AChE inhibition with IC50 values in the low micromolar range (2.9 µM and 3.9 µM, respectively) x-mol.netnih.govnih.gov. Another derivative, compound 41, showed an IC50 value of 3 µM for eeAChE researchgate.net. The parent compound, this compound, has also exhibited AChE-inhibitory activity, with reported values of 0.85 mM for AChE and 0.59 mM for BuChE when assessed via the Ellman assay researchgate.net. Compound 8, another related this compound, was identified as a weaker inhibitor in comparative studies nih.gov. Additionally, xanthenedione derivatives synthesized from styrylchromone precursors have displayed significant AChE inhibitory activity, with one derivative containing a catechol unit proving more potent than the clinically used drug galantamine thieme-connect.com.

Table 1: Cholinesterase (AChE and BuChE) Inhibitory Activity of this compound and Derivatives

Compound Target IC50 Value Reference(s)
This compound AChE 0.85 mM researchgate.net
This compound BuChE 0.59 mM researchgate.net
Compound 10 AChE 2.9 µM x-mol.netnih.govnih.gov
Compound 4b AChE 3.9 µM x-mol.netnih.govnih.gov
Compound 41 eeAChE 3 µM researchgate.net

Amyloid-β (Aβ) Aggregation Inhibition

The ability to inhibit amyloid-β (Aβ) aggregation is another crucial aspect of the neuroprotective potential of styrylchromones, particularly in the context of Alzheimer's disease x-mol.netnih.govnih.gov. Certain derivatives, including chromeno[3,4-b]xanthones and their this compound precursors, function as dual inhibitors of both AChE and Aβ aggregation. For instance, compound 4b demonstrated 70% inhibition of Aβ aggregation, while compound 10 achieved 66% inhibition x-mol.netnih.govnih.gov. Compound 41 also exhibited 66% inhibition of amyloid-β aggregation in studies researchgate.net. These findings highlight the capacity of the styrylchromone scaffold to interfere with the pathological processes associated with Aβ plaque formation.

Table 2: Amyloid-β (Aβ) Aggregation Inhibition by this compound Derivatives

Compound Target Inhibition (%) Concentration Reference(s)
Compound 10 Aβ Aggregation 66% Not specified x-mol.netnih.govnih.gov
Compound 4b Aβ Aggregation 70% Not specified x-mol.netnih.govnih.gov

Mechanisms of Neuroprotection in in vitro Models

Mechanistic insights into the neuroprotective actions of these compounds often involve understanding their interaction with biological targets. Molecular docking studies have indicated that some styrylchromone derivatives bind effectively to AChE, forming hydrogen bonds with catalytic triad (B1167595) residues and engaging in π-stacking interactions within the enzyme's binding pocket x-mol.netnih.govnih.gov. While general neuroprotective mechanisms for natural compounds include scavenging reactive oxygen species (ROS) and mitigating oxidative stress nih.gov, specific detailed mechanisms for this compound in in vitro models are still being elucidated, with some studies suggesting potential modulation of GSK-3β phosphorylation and ROS levels as contributing factors researchgate.net.

Other Preclinical Biological Activities

Beyond their neuroprotective and antiviral effects, (E)-2-Styrylchromones exhibit a broad spectrum of other preclinical biological activities:

Antioxidant Activity: 2-Styrylchromones possess significant antioxidant properties, demonstrated by their ability to scavenge various reactive oxygen species researchgate.netresearchgate.netscienceopen.comnih.gov.

Antiallergic Activity: These compounds have shown antiallergic effects, including the inhibition of histamine (B1213489) release from sensitized cells researchgate.netresearchgate.netscienceopen.comnih.govnih.gov.

Antimicrobial Activity: Various synthetic derivatives have been evaluated for their antibacterial and antifungal potential, indicating activity against a range of microbial strains researchgate.netresearchgate.netscienceopen.comnih.govcore.ac.ukconnectjournals.com.

Antitumor/Anticancer Activity: Several synthetic 2-styrylchromone analogs have demonstrated antiproliferative effects against various carcinoma cell lines. For example, compound 4q exhibited potent antiproliferative action against HeLa cells, with an IC50 of 4.9 µM, inducing cell death through mechanisms involving cell cycle arrest and DNA fragmentation researchgate.net.

Enzyme Inhibition: Styrylchromones have been identified as inhibitors of enzymes such as xanthine (B1682287) oxidase (XO), which plays a role in purine (B94841) metabolism and oxidative stress scienceopen.comnih.govresearchgate.net. Additionally, they have shown inhibitory activity against α-glucosidase and α-amylase, enzymes relevant in carbohydrate metabolism and diabetes management researchgate.net.

Compound List:

this compound

(E)-5-hydroxy-2-styrylchromone

(E)-4'-methoxy-2-styrylchromone

Compound 8

Compound 10

Compound 41

Compound 4b

Compound 4q

Xanthenedione derivatives

Structure Activity Relationship Sar Studies of E 2 Styrylchromone Derivatives

Impact of Substituent Position and Electronic Properties on Activity

The biological activity of (E)-2-styrylchromone derivatives is significantly modulated by the presence, position, and electronic nature of substituents on both the A-ring of the chromone (B188151) nucleus and the B-ring of the styryl group. nih.gov

Research into the antioxidant properties of these compounds has revealed that the hydroxylation pattern is a key determinant of activity. scienceopen.com Specifically, the presence of a catechol group (hydroxyl groups at the C-3′ and C-4′ positions) on the B-ring markedly potentiates xanthine (B1682287) oxidase (XO) inhibition and other antioxidant effects. scienceopen.com For instance, derivatives with a catechol moiety were found to be significantly more active than those with a single hydroxyl group at the C-4' position. nih.gov

Furthermore, the A-ring substitution also plays a critical role. The presence of two hydroxyl groups on the A-ring, particularly at the C-5 and C-7 positions, contributes to an increase in XO inhibitory activity. scienceopen.com The combination of hydroxyl groups on both A and B rings, such as in derivatives with -OH at C-5 and C-7 and a catechol group at C-3' and C-4', results in the most potent antioxidant compounds. scienceopen.com

In the context of anticancer activity, studies have shown that introducing a methoxy (B1213986) group at the 4'-position of the B-ring can lead to tumor-specificity comparable to or higher than that of doxorubicin. researchgate.net Generally, 2-styrylchromone compounds that possess methoxy groups tend to exhibit higher activity. japsonline.com For antibacterial effects, the C-6 position on the A-ring and the C-4′ position on the B-ring have been identified as important sites for substitution. nih.gov The introduction of a substituent, whether it is a hydroxyl or a methoxyl group, at the C-8 position can be either favorable or unfavorable depending on the specific biological activity being assessed. researchgate.net

Table 1: Impact of Substituent Position on Biological Activity

Position Substituent Resulting Activity Reference
A-Ring
C-5, C-7 Di-hydroxyl (-OH) Increased antioxidant (XO inhibition) activity. scienceopen.com
C-6 General Substituent Important for antibacterial activity. nih.gov
B-Ring
C-3', C-4' Di-hydroxyl (-OH) (Catechol) Potent antioxidant and hepatoprotective effects. nih.govscienceopen.com
C-4' Methoxy (-OCH₃) High tumor-specificity in anticancer studies. researchgate.net

Role of the Chromone Ring System Modifications

The chromone ring system is considered a "privileged scaffold" in drug discovery, and its integrity and substitution pattern are vital for the biological activity of (E)-2-styrylchromones. nih.govscienceopen.com Modifications on the A-ring, which is part of the benzopyrone structure, and the C-ring (the pyrone ring) can lead to significant changes in efficacy.

As mentioned, hydroxylation at the C-5 and C-7 positions of the A-ring is a key factor for enhancing antioxidant activity. scienceopen.com This substitution pattern is found in many naturally occurring flavonoids with potent antioxidant properties, suggesting its importance in radical scavenging mechanisms. Furthermore, computational studies using CoMFA models have indicated that a substituent at the C-6 position of the chromone moiety is well-tolerated and can increase selectivity for A3 adenosine (B11128) receptors over A1 receptors. researchgate.net

Modifications to the C-ring are less common but can also be impactful. For example, the introduction of a methoxy group at the C-3 position has been shown to confer some level of antinorovirus activity. nih.govscienceopen.com The introduction of a hydroxyl or methoxy group at the C-3 position of the C-ring, in a derivative that also has a fluorine atom at C-6, was found to enhance activity against rhinovirus serotype 14 while causing a loss of efficacy against serotype 1B. researcher.life

Influence of the Styryl Moiety Structural Variations

The styryl moiety, comprising the vinyl bridge and the B-ring, offers multiple sites for structural variation that can profoundly influence biological activity. The substitution pattern of the B-ring is a primary determinant of the molecule's properties. nih.gov

The most significant finding in the SAR of the styryl group is the potent effect of a 3',4'-dihydroxy (catechol) substitution on the B-ring. nih.gov This feature is strongly correlated with high antioxidant, radical-scavenging, and hepatoprotective activities. nih.govscienceopen.com Derivatives containing the catechol group have consistently demonstrated superior performance in various antioxidant assays compared to unsubstituted or monohydroxylated analogues. nih.gov

Beyond hydroxyl groups, other substituents also play a role. A methoxy group at the 4'-position of the B-ring was found to be particularly effective in conferring tumor-specific cytotoxicity. researchgate.net Methylation of hydroxyl groups on the B-ring, however, generally leads to a decrease in scavenging activities for reactive oxygen species. researchgate.net

The vinyl bridge connecting the chromone and the phenyl ring is also a target for modification. The introduction of a methyl group at the C-α position of the double bond was observed to result in antiviral effects. nih.govscienceopen.com

Table 2: Influence of Styryl Moiety Variations on Bioactivity

Moiety Modification Resulting Activity Reference
B-Ring 3',4'-dihydroxy (Catechol) Potent antioxidant activity. nih.govscienceopen.com
4'-methoxy Enhanced tumor-specific anticancer activity. researchgate.net
Methylation of hydroxyls General decrease in antioxidant scavenging activity. researchgate.net

| Vinyl Bridge | α-methyl group | Conferred antiviral effect. | nih.govscienceopen.com |

Conformational Analysis and Bioactivity Correlation

The three-dimensional structure and conformation of this compound derivatives are critical for their interaction with biological targets. Spectroscopic and X-ray analyses have confirmed that these molecules predominantly feature an (E) stereochemistry across the double bond. clockss.org This configuration results in a planar, elongated structure. Furthermore, analysis reveals an s-trans conformation about the vinyl portion of the molecule. clockss.org The E stereochemistry of the double bonds and the specific conformational features of substituted derivatives have been unambiguously established through advanced NMR techniques such as Nuclear Overhauser Effect (NOE) experiments. researchgate.net

Mechanistic Elucidation and Molecular Interactions of E 2 Styrylchromone

Identification of Cellular Targets and Pathways

Research indicates that (E)-2-Styrylchromone derivatives can interact with various cellular targets and pathways, contributing to their observed biological effects. For instance, some studies suggest that these compounds can influence inflammatory pathways by interfering with arachidonic acid metabolism, specifically targeting the cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) pathways up.pt. Inhibition of LTB4 production by human leukocytes has been observed, particularly in derivatives with catechol-substituted B-rings up.pt. Furthermore, certain benzoxanthone analogues, structurally related to styrylchromones, have been shown to induce apoptosis through the mitochondrial pathway, affecting mitochondrial membranes, increasing MDA and GSH levels, enhancing ROS, and ultimately impacting calcium release and the activation of caspases mdpi.com.

Enzyme Inhibition Kinetics and Binding Studies (e.g., Cholinesterases)

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes involved in neurotransmission and are targets for treating conditions like Alzheimer's disease mdpi.comnih.gov. While direct studies on this compound's inhibition kinetics of cholinesterases are not extensively detailed in the provided snippets, related chromone (B188151) derivatives and other heterocyclic compounds have demonstrated significant inhibitory activity. For example, certain dihydroxanthones, which share structural similarities with styrylchromones, have shown potent and selective inhibition of AChE researchgate.net. The general kinetic models for enzyme inhibition, such as competitive, uncompetitive, and non-competitive inhibition, describe how inhibitors affect enzyme activity by altering parameters like Vmax and Km sci-hub.se. Understanding these kinetics is crucial for characterizing the binding affinity and mechanism of action of potential enzyme inhibitors mdpi.comkg.ac.rs.

Receptor Binding Assays and Allosteric Modulation

While specific receptor binding assays for this compound are not detailed in the provided search results, the concept of allosteric modulation is relevant to understanding how compounds can influence receptor function. Allosteric modulators bind to sites distinct from the orthosteric (primary) ligand binding site, inducing conformational changes that alter the receptor's response to its natural ligand elifesciences.orguniversiteitleiden.nl. This mechanism can lead to positive allosteric modulation (PAM), where the modulator enhances the agonist's effect, or negative allosteric modulation (NAM), where it reduces the effect mdpi.com. Such interactions are crucial in drug discovery for fine-tuning receptor activity universiteitleiden.nlmdpi.com.

Protein-Ligand Interaction Analysis (e.g., STD-NMR)

Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) is a powerful technique used to study interactions between proteins and small molecules (ligands) in solution glycopedia.eunih.govnih.gov. This method relies on the transfer of saturation from the protein to the bound ligand via intermolecular Nuclear Overhauser effects (NOEs). By observing changes in ligand proton signals, STD-NMR can identify which parts of the ligand are in close contact with the protein, thereby mapping the binding epitope glycopedia.eunih.gov. This technique is invaluable for screening compound libraries, characterizing binding specificities, and determining binding affinities (KD) nih.govnih.gov. While direct applications of STD-NMR to this compound are not explicitly mentioned in the provided snippets, it represents a key methodology for elucidating its molecular interactions with target proteins.

Gene Expression Profiling and Proteomics Approaches (Preclinical)

Preclinical studies often employ gene expression profiling and proteomics to understand a compound's mechanism of action at a molecular level. Gene expression profiling, such as RNA sequencing (RNA-seq), identifies alterations in gene expression patterns in response to treatment, revealing affected cellular pathways nih.govnih.govplos.orgnuvalent.com. For example, studies on related compounds have shown that they can modulate the expression of genes involved in inflammatory pathways, such as iNOS and COX-2, and influence signaling pathways like NF-κB nih.gov. Proteomics, on the other hand, involves the large-scale study of proteins, providing insights into protein abundance, modifications, and interactions nih.govnpsciences.comkitz-heidelberg.deupf.edu. These techniques are essential for identifying cellular targets, understanding disease mechanisms, and evaluating the efficacy of potential drug candidates in preclinical models nih.govnih.govplos.orgnih.govbiorxiv.org.

Computational Chemistry and Molecular Modeling of E 2 Styrylchromone

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For (E)-2-styrylchromones, this method is instrumental in identifying potential protein targets and analyzing the specific molecular interactions that govern their biological activity.

Studies have employed molecular docking to investigate the potential of (E)-2-styrylchromone derivatives as inhibitors of various enzymes and proteins. For instance, in the context of anticancer research, derivatives have been docked into the active site of human kinesin Eg5, a protein crucial for mitosis in cancer cells. espublisher.comespublisher.comjapsonline.com These simulations predict the binding conformation and identify key amino acid residues involved in the interaction. The interactions are typically a mix of hydrogen bonds, hydrophobic interactions (such as π-sigma and π-alkyl), and carbon-hydrogen bonds. espublisher.com

Similarly, docking studies have been performed to evaluate (E)-2-styrylchromones as potential inhibitors of pancreatic α-amylase, a target for anti-diabetic agents. acgpubs.orgacgpubs.org These in silico analyses compare the binding energies of various derivatives against that of a known standard drug, like acarbose, to predict their relative inhibitory potential. acgpubs.orgacgpubs.org The results from these simulations guide the selection of the most promising compounds for further experimental testing. acgpubs.org

Key findings from various molecular docking studies are summarized below:

Target ProteinThis compound DerivativePredicted Binding Energy/ScoreKey Interacting Amino Acid Residues
Human Kinesin Eg5 Derivative with three methoxy (B1213986) groups (4g)-41.029 kcal/mol (Grid Score)Not specified
Human Kinesin Eg5 2-[(1E,3E)-4-(4-bromophenyl)buta-1,3-dien-1-yl)-4H-chromen-4-one (MT-2)-33.89 ± 0.28 kcal/mol (ΔGbind)E100, R103, S104, P105, W111, I120, P121, Y195, L198, E199, A202, A203
Pancreatic α-Amylase (PDB: 3IJ8) Derivative 25 (3',7-OMe, 4'-OH)-8.8 kcal/molNot specified
Pancreatic α-Amylase (PDB: 3IJ8) Derivative 24 (4',7-OH, 3'-OMe)-8.7 kcal/molNot specified

This table is interactive. Click on headers to sort.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org For (E)-2-styrylchromones, QSAR studies are employed to understand which structural, physicochemical, and quantum chemical features are critical for their biological effects, such as cytotoxicity against cancer cells. nih.gov

In a typical QSAR analysis, a series of this compound derivatives are synthesized and their biological activity is measured. nih.gov Then, a large number of molecular descriptors (numerical values that encode different aspects of the molecule's structure) are calculated for each derivative. nih.gov Statistical methods are then used to build a model that correlates a subset of these descriptors with the observed activity. researchgate.net

For 2-styrylchromones, QSAR analyses have indicated that tumor specificity is correlated with descriptors related to the molecule's topological and 3D shape, size, electric state, and ionization potential. nih.gov These studies have reinforced the importance of certain substituents, finding that the presence of a methoxy (-OCH3) group on the B-ring, particularly at the C-4' position, is related to cytotoxic activity. nih.govnih.gov Another study utilized Comparative Molecular Field Analysis (CoMFA) to generate a 3D-QSAR model for a series of 2-styrylchromone analogues, yielding a predictive model that can aid in the design of compounds with improved antiproliferative effects. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov DFT calculations are applied to (E)-2-styrylchromones to understand their fundamental electronic properties, which in turn govern their reactivity, stability, and spectroscopic characteristics. thesciencein.org

These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a particularly important parameter, as it provides insight into the chemical reactivity and kinetic stability of the molecule. d-nb.info A smaller energy gap suggests that the molecule is more reactive.

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. This information is valuable for understanding and predicting how the molecule will interact with biological receptors and other molecules. d-nb.info For chromone (B188151) derivatives, DFT studies help to elucidate how different substituents affect the electronic properties and, consequently, the biological activity of the entire molecule. d-nb.info

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. For this compound, MD simulations are often used as a follow-up to molecular docking to provide a more dynamic and realistic picture of the ligand-receptor complex. espublisher.com While docking provides a static snapshot of the binding pose, MD simulations reveal the conformational dynamics and stability of the complex in a simulated physiological environment. espublisher.comresearchgate.net

During an MD simulation, the trajectory of the system is calculated over a period of time (e.g., 100 nanoseconds), allowing for the analysis of parameters such as stability, compactness, and flexibility. espublisher.com This helps to validate the binding mode predicted by docking and to understand how the this compound molecule and its target protein adapt to each other. espublisher.com

A key application of MD simulations is the calculation of binding free energy, often using methods like the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) approach. espublisher.com This provides a more accurate estimation of the binding affinity than docking scores alone. espublisher.com Energy decomposition analysis can also be performed to identify the specific amino acid residues that contribute most significantly to the binding energy, offering a detailed molecular-level understanding of the interaction. espublisher.com

Virtual Screening for Novel this compound Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The insights gained from molecular docking, QSAR, and DFT studies on the core this compound scaffold are leveraged to perform effective virtual screening campaigns.

QSAR models, once validated, can be used to predict the biological activity of new, unsynthesized compounds, allowing for the rapid screening of virtual libraries to prioritize candidates for synthesis. Similarly, molecular docking can be used in a high-throughput fashion to screen thousands or millions of compounds against a specific protein target, filtering for those that exhibit favorable binding energies and interaction patterns.

The structural information obtained from these computational studies, such as the importance of specific functional groups or conformational features, guides the design of focused libraries of novel this compound analogues. nih.govconnectjournals.com This rational, in silico approach accelerates the discovery of new derivatives with potentially enhanced potency and selectivity, significantly reducing the time and resources required compared to traditional experimental screening methods.

Advanced Research Perspectives and Potential Applications in Chemical Biology

Design and Synthesis of Advanced (E)-2-Styrylchromone Probes

The development of molecular probes is crucial for interrogating complex biological systems. The this compound scaffold is a promising candidate for designing such probes, including fluorescent reporters for cellular imaging. The inherent fluorescence of the chromone (B188151) core can be modulated by introducing various substituents on its aromatic rings. researchgate.net For instance, the synthesis of near-infrared fluorescent probes for detecting hydrogen sulfide (B99878) has utilized 2-methylchromone (B1594121), a key precursor for (E)-2-styrylchromones, as a building block. japsonline.com

The synthesis of these advanced probes relies on established chemical strategies that allow for the introduction of specific functionalities. Key synthetic methods include:

Aldol (B89426) Condensation: A widely used method involves the base-promoted condensation between a 2-methylchromone and a substituted benzaldehyde. japsonline.comclockss.org This method is highly versatile, as it allows for the incorporation of various functional groups onto the styryl portion of the molecule, which can serve as reporters or reactive handles for bioconjugation.

Baker-Venkataraman Rearrangement: This approach is another cornerstone in chromone synthesis, providing access to diverse substitution patterns on the chromone A-ring. scienceopen.comclockss.org

By strategically choosing substituted benzaldehydes or 2-hydroxyacetophenones, researchers can append fluorophores, photo-cross-linkers, or affinity tags to the this compound core. This enables the creation of sophisticated chemical tools for studying biological processes, identifying protein targets, and visualizing molecular interactions within living cells.

Lead Optimization Strategies for Enhanced Biological Activity

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, extensive Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies have provided a roadmap for rational design and optimization. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Insights:

Research has shown that the biological activity of (E)-2-styrylchromones can be significantly influenced by the nature and position of substituents on both the A- and B-rings. nih.gov

Antioxidant and Hepatoprotective Activity: The presence of a catechol group (3',4'-dihydroxy) on the B-ring is a strong determinant for potent antioxidant activity and xanthine (B1682287) oxidase (XO) inhibition. nih.govscienceopen.com Furthermore, the addition of hydroxyl groups at the C-5 and C-7 positions of the A-ring can further enhance this inhibitory activity. nih.govscienceopen.com Derivatives with a catechol group on the B-ring demonstrated significantly higher protective activity against pro-oxidant-induced hepatotoxicity compared to those with only a single hydroxyl group at the C-4' position. scienceopen.com

Anticancer Activity: Studies have indicated that the presence of methoxy (B1213986) groups can increase the anticancer activity of 2-styrylchromone derivatives. japsonline.com For example, a derivative substituted with three methoxy groups on the styryl moiety exhibited the highest cytotoxicity against HeLa cancer cells in one study. japsonline.comresearchgate.net

Monoamine Oxidase (MAO-B) Inhibition: For MAO-B inhibition, specific substitutions are crucial for both potency and selectivity. A derivative featuring a methoxy group at R¹ and a chlorine atom at R⁴ showed the most potent and selective MAO-B inhibitory activity, with an IC₅₀ value of 17 nM. nih.gov

The table below summarizes key SAR findings for the xanthine oxidase inhibitory activity of selected this compound derivatives. nih.gov

CompoundSubstituentsActivity (IC₅₀ in µM)
19 5,7-dihydroxy (A-ring); 3',4'-dihydroxy (B-ring)0.55 ± 0.03
18 7-hydroxy (A-ring); 3',4'-dihydroxy (B-ring)2.03 ± 0.19
14 5,7-dihydroxy (A-ring)2.52 ± 0.08
17 8-hydroxy (A-ring); 3',4'-dihydroxy (B-ring)4.36 ± 0.57
Allopurinol (Control) Not applicable5.43 ± 0.08

Quantitative Structure-Activity Relationship (QSAR):

3D-QSAR models have been successfully generated to guide the optimization of (E)-2-styrylchromones. For antiproliferative activity against the BT483 cell line, a Comparative Molecular Field Analysis (CoMFA) resulted in a predictive model that can be used to design new analogs with improved potency. nih.gov Similarly, QSAR analyses for MAO-B inhibition have identified key molecular descriptors that correlate with inhibitory activity and selectivity, suggesting the 2-styrylchromone structure is a valuable scaffold for developing novel MAO-B inhibitors. nih.gov

Exploration of this compound in Multi-Target Chemical Biology Approaches

The wide range of biological activities associated with the this compound scaffold makes it an ideal candidate for polypharmacology, or the design of single molecules that can modulate multiple biological targets. nih.govresearchgate.net This approach is particularly valuable for treating complex, multifactorial diseases such as cancer and neurodegenerative disorders. researchgate.net

This compound derivatives have been reported to possess a multitude of biological effects, including:

Antioxidant nih.govscienceopen.com

Anti-inflammatory nih.govnih.gov

Anticancer japsonline.comnih.govresearchgate.net

Antiviral nih.govresearchgate.net

Neuroprotective nih.govresearchgate.net

Antiallergic nih.govnih.gov

Enzyme Inhibition (e.g., α-glucosidase, MAO-B) nih.govnih.gov

This inherent versatility has prompted research into their potential as multi-target agents. For example, in the context of Alzheimer's disease, chromone-based structures have been developed as dual inhibitors of both acetylcholinesterase (AChE) and amyloid-β (Aβ) peptide aggregation. researchgate.net In cancer research, certain derivatives have shown potent antiproliferative activity by targeting the human kinesin Eg5 protein, a motor protein essential for cell division. japsonline.comespublisher.com The ability to simultaneously exhibit antioxidant, anti-inflammatory, and direct anticancer effects makes this scaffold a compelling starting point for developing holistic cancer therapeutics.

Integration of this compound into Combinatorial Chemistry Libraries

Combinatorial chemistry aims to rapidly generate large collections of related compounds, or libraries, for high-throughput screening to identify new drug leads. The synthetic tractability of this compound makes it highly amenable to this approach.

The primary synthetic routes, particularly the condensation of 2-methylchromones with various benzaldehydes, are well-suited for parallel synthesis. japsonline.comacgpubs.org By using a diverse set of building blocks—different substituted 2-hydroxyacetophenones to generate a range of 2-methylchromones, and a wide array of substituted benzaldehydes—a vast chemical space can be explored efficiently.

This strategy has been implicitly used in studies where series of derivatives were synthesized to probe structure-activity relationships. For instance, the creation of an eighteen-member library of 2-styrylchromones was instrumental in identifying potent and selective MAO-B inhibitors. nih.gov Similarly, the synthesis and screening of another series against a panel of carcinoma cells led to the discovery of a compound with potent antiproliferative effects against HeLa cells. nih.gov These examples demonstrate that the this compound scaffold can be effectively integrated into library synthesis and screening campaigns to uncover novel bioactive agents.

Future Directions in this compound Chemical Biology Research

The this compound scaffold continues to be a fertile ground for research in chemical biology and medicinal chemistry. Several future directions are poised to unlock its full potential.

Advanced Probe Development: Building on preliminary findings, the rational design of highly specific this compound-based probes for fluorescence imaging, affinity chromatography, and target identification will be a key area. This includes creating probes with improved photophysical properties (e.g., larger Stokes shifts, two-photon absorption) and integrating them with functionalities for precise cellular targeting.

Mechanism Deconvolution: For many of the observed biological activities, the precise molecular targets remain unknown. Future work will involve using techniques like chemical proteomics and cellular thermal shift assays (CETSA) with this compound-based probes to identify direct binding partners and elucidate mechanisms of action.

Expansion of Multi-Target Ligand Design: A more deliberate effort to design multi-target ligands for complex diseases is warranted. This involves optimizing the scaffold to balance activities against different targets, such as designing a single compound that combines kinase inhibition with anti-inflammatory or antioxidant properties for cancer therapy.

Pharmacokinetic Optimization: While many derivatives show high biological potency in vitro, their development into therapeutic agents requires favorable pharmacokinetic profiles. Future studies will need to focus on optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, guided by early in silico predictions and subsequent in vivo experiments. espublisher.com

Q & A

Basic: What are the standard synthetic protocols for (E)-2-styrylchromone derivatives?

Methodological Answer:
The synthesis typically involves a base-promoted aldol reaction between 2-methylchromones and substituted benzaldehydes, followed by intramolecular cyclization. For example, derivatives are synthesized by reacting 2-methylchromones (e.g., 1a-d) with aldehydes (e.g., IIIa–f) in the presence of a base, yielding intermediates like (E)-2-styrylchromones (40–91% yield). Subsequent steps, such as microwave-assisted Diels-Alder reactions, can generate rigid chromeno[3,4-b]xanthones . Key variables include substituent positions on the chromone and benzaldehyde rings, which influence reaction efficiency and stereochemistry.

Basic: How is the cytotoxicity of this compound derivatives evaluated in preclinical studies?

Methodological Answer:
Cytotoxicity is assessed using human malignant (e.g., oral squamous cell carcinoma, OSCC) and non-malignant cell lines (e.g., normal oral mesenchymal cells). The MTT assay or similar viability tests are performed in triplicate, with tumor-specificity index (TS) and potency-selectivity expression (PSE) calculated. For example, Table I in compares 18 derivatives’ IC₅₀ values, highlighting compounds with TS values exceeding 10 (indicating high tumor selectivity). Normalization against controls like doxorubicin ensures comparability .

Advanced: What computational tools and descriptors are critical for QSAR modeling of this compound antitumor activity?

Methodological Answer:
QSAR studies use software like Molecular Operating Environment (MOE) and Dragon to calculate 139–472 chemical descriptors. Key descriptors include molecular shape (e.g., steric bulk at C4), electronic properties (e.g., HOMO-LUMO gaps), and hydrophobicity (logP). AutoGPA-based 3D-QSAR models map electrostatic and van der Waals interactions to tumor specificity. For instance, derivatives with 4’-methoxy groups show enhanced apoptosis induction due to optimized steric and electronic profiles .

Advanced: How do (E)-2-styrylchromones induce apoptosis in cancer cells?

Methodological Answer:
Mechanisms include subG1 phase accumulation (apoptosis marker) and G2/M phase arrest, as shown in HSC-2 and MCF-7 cell lines. Flow cytometry and Western blotting reveal caspase-3 activation and PARP cleavage. For example, 4’-methoxy-2-styrylchromone disrupts mitochondrial membrane potential, releasing cytochrome c and activating intrinsic apoptotic pathways. Comparative studies with actinomycin D (positive control) validate potency .

Advanced: How should researchers address contradictions in tumor specificity data across studies?

Methodological Answer:
Contradictions may arise from cell line heterogeneity (e.g., OSCC vs. breast adenocarcinoma), assay conditions (e.g., serum concentration), or descriptor selection in QSAR. To resolve discrepancies:

  • Conduct sensitivity analyses using unified protocols (e.g., CONSORT-EHEALTH guidelines for reproducibility ).
  • Re-evaluate descriptor relevance (e.g., exclude collinear variables) .
  • Cross-validate findings with orthogonal assays (e.g., Annexin V staining vs. subG1 quantification) .

Advanced: What structural modifications enhance MAO-B inhibition while minimizing off-target effects?

Methodological Answer:
Substituents on the chromone’s R1/R2 (e.g., methoxy groups) and styryl’s R3/R4 (e.g., halogens) modulate MAO-B selectivity. 3D-QSAR shows bulky, electron-withdrawing groups at C6/C7 improve binding to MAO-B’s hydrophobic pocket. For example, nitro or trifluoromethyl groups reduce MAO-A inhibition by >50% compared to MAO-B. In vitro enzyme assays (Table 3 in ) quantify IC₅₀ ratios to prioritize selective derivatives .

Advanced: What mechanisms explain this compound activity beyond apoptosis (e.g., mitochondrial disruption)?

Methodological Answer:
Studies using isolated rat liver mitochondria show derivatives uncouple oxidative phosphorylation, increasing State 4 respiration and decreasing ADP/O ratios. Polarographic assays with succinate as a substrate reveal dose-dependent inhibition of Complex II. For example, 2-styrylchromone with a hydroxyl group at C5 depletes ATP via protonophoric effects, synergizing with apoptosis in combinatorial models .

Advanced: How can researchers design combination therapies using (E)-2-styrylchromones?

Methodological Answer:
Screen synergistic partners via Chou-Talalay assays. For instance, pairing 2-styrylchromones with paclitaxel enhances G2/M arrest in NCI-H460 cells. Mechanism-focused combinations (e.g., apoptosis inducers + mitochondrial disruptors) require dose-matrix experiments to calculate combination indices (CI < 1 indicates synergy). Validate in vivo using xenograft models with staggered dosing to mitigate toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.